4-Ethyl-3-methyl-1H-pyrazole
Overview
Description
4-Ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives, including 4-Ethyl-3-methyl-1H-pyrazole, are known for their diverse biological activities . They have been found to interact with various targets, such as enzymes and receptors, depending on their specific chemical structure . For instance, 4-methyl-1H-pyrazole is known to act as a synthetic alcohol dehydrogenase inhibitor . .
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, 4-methyl-1H-pyrazole acts as an inhibitor of alcohol dehydrogenase, blocking the formation of toxic metabolites
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, by inhibiting alcohol dehydrogenase, 4-methyl-1H-pyrazole can affect the metabolism of alcohols and aldehydes . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific mode of action and the biological target it interacts with. For instance, 4-methyl-1H-pyrazole can reverse the toxicity of potentially lethal doses of ethylene glycol by inhibiting alcohol dehydrogenase . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the cyclocondensation of ethyl hydrazine with 3-methyl-2-butanone under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction, and advanced purification techniques like distillation or crystallization are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles and other substituted derivatives.
Scientific Research Applications
4-Ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the ethyl group at the 4-position, leading to different reactivity and properties.
4-Ethyl-1H-pyrazole: Similar structure but without the methyl group at the 3-position.
1-Methyl-3-ethyl-1H-pyrazole: Contains both ethyl and methyl groups but at different positions on the pyrazole ring.
Uniqueness
4-Ethyl-3-methyl-1H-pyrazole is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-ethyl-5-methyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-8-5(6)2/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMKVZRXJNFPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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